1-Methoxycyclopropan-1-amine hydrochloride

Description

Structural Significance and Research Trajectory of 1-Methoxycyclopropan-1-amine Hydrochloride within Cyclopropylamine (B47189) Chemistry

Cyclopropylamines are integral building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The strained three-membered ring imparts a unique three-dimensional structure that can facilitate favorable interactions with biological targets. The presence of an amino group provides a handle for further chemical modifications and is often crucial for the molecule's pharmacological activity.

The substitution at the C1 position, as seen in this compound, introduces a geminal relationship between the methoxy (B1213986) and amino groups. This arrangement is of particular interest due to the potential for stereoelectronic interactions between the nitrogen lone pair and the adjacent C-O bond. The methoxy group, being an electron-donating group, can significantly influence the electronic character of the cyclopropane (B1198618) ring and the basicity of the amine.

While the research trajectory for this compound itself is not extensively detailed in publicly available literature, the broader class of 1-substituted cyclopropylamines has been a subject of considerable investigation. dspmuranchi.ac.inlibretexts.org These studies often focus on the development of novel synthetic methodologies to access these constrained scaffolds and to explore their utility as bioisosteres for other chemical groups. The hydrochloride salt form of this amine suggests its potential use in contexts where aqueous solubility and stability are important, such as in pharmaceutical formulations or as a reactant in aqueous media.

Fundamental Stereoelectronic and Conformational Considerations of Cyclopropylamine Systems

The chemical behavior and biological activity of cyclopropylamine derivatives are intrinsically linked to their stereoelectronic and conformational properties. The cyclopropane ring itself possesses a unique electronic structure, often described in terms of Walsh orbitals, which gives it some characteristics of a double bond.

Stereoelectronic Effects: A key stereoelectronic effect in cyclopropylamine systems is the interaction between the nitrogen lone pair and the adjacent C-C bonds of the cyclopropane ring. For optimal overlap, the lone pair orbital prefers to be oriented parallel to the plane of the ring, in a "bisected" conformation. This alignment allows for hyperconjugation, a stabilizing interaction where the nitrogen lone pair donates electron density into the antibonding orbitals of the vicinal C-C bonds. In the case of 1-Methoxycyclopropan-1-amine, the presence of the methoxy group introduces additional stereoelectronic considerations. The orientation of the methoxy group relative to the amine will likely be influenced by a balance of steric and electronic factors, including potential gauche or anomeric effects.

Conformational Analysis: The cyclopropane ring is inherently rigid, with limited conformational flexibility. libretexts.orgdalalinstitute.comlumenlearning.commaricopa.edu The primary conformational freedom in 1-Methoxycyclopropan-1-amine arises from the rotation around the C1-N and C1-O bonds. The preferred conformation will be the one that minimizes steric hindrance between the substituents and maximizes stabilizing stereoelectronic interactions.

Computational studies on simpler cyclopropylamines have shown that the energy barrier to rotation of the amino group is influenced by the substitution pattern on the ring. acs.org For 1-Methoxycyclopropan-1-amine, the interplay between the methoxy and amino groups at the same carbon atom would lead to a complex potential energy surface for rotation around the C-N bond. The most stable conformer would likely adopt a staggered arrangement to minimize steric repulsion between the methyl group of the methoxy moiety and the protons of the amine.

Below is a table summarizing the key stereoelectronic and conformational features of cyclopropylamine systems, which are applicable to this compound.

| Feature | Description | Implication for this compound |

| Ring Strain | The C-C-C bond angles in the cyclopropane ring are constrained to 60°, leading to significant angle strain. dalalinstitute.commaricopa.edu | This inherent strain influences the reactivity of the cyclopropane ring. |

| Walsh Orbitals | The bonding in cyclopropane is described by a set of molecular orbitals known as Walsh orbitals, which impart some π-character to the C-C bonds. | This electronic structure affects the way substituents interact with the ring. |

| Nitrogen Lone Pair Orientation | The lone pair of electrons on the nitrogen atom preferentially aligns with the plane of the cyclopropane ring (bisected conformation) to maximize hyperconjugation. acs.org | This preferred orientation dictates the directionality of its interactions with neighboring groups and its reactivity. |

| Rotational Barriers | There are energy barriers to rotation around the C-N bond, influenced by steric and electronic effects of other substituents. | The methoxy group at C1 will influence the rotational barrier and the preferred conformation of the amino group. |

| Substituent Effects | Electron-donating or -withdrawing groups on the ring can alter its electronic properties and the basicity of the amine. | The methoxy group is expected to influence the electron density of the ring and the pKa of the amine. |

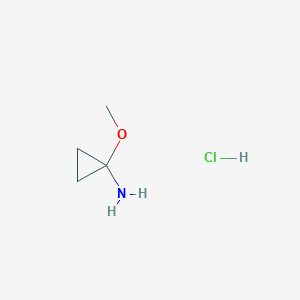

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methoxycyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-6-4(5)2-3-4;/h2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPAHAXVBXNSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58939-47-2 | |

| Record name | Cyclopropanamine, 1-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58939-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Methodologies for the Synthesis of 1 Methoxycyclopropan 1 Amine Hydrochloride and Functionalized Cyclopropylamine Analogues

Strategic Approaches to Cyclopropylamine (B47189) Scaffold Construction

The construction of the cyclopropylamine scaffold requires careful planning regarding the sequence of bond formation. Key strategies involve either forming the cyclopropane (B1198618) ring on a substrate already containing a nitrogen atom or a precursor group, or by introducing the amine group onto a pre-existing cyclopropane structure.

Cyclopropanation, the generation of a cyclopropane ring, is a fundamental process in organic chemistry. wikipedia.org Several methods exist to convert alkenes into cyclopropanes using carbene or carbenoid reagents, which have been adapted for the synthesis of aminocyclopropanes. acs.orgwikipedia.org

Transition metal catalysis plays a pivotal role in modern cyclopropanation chemistry, offering high levels of efficiency, diastereoselectivity, and enantioselectivity. princeton.edursc.org Catalysts based on rhodium, copper, cobalt, and titanium are commonly employed to mediate the transfer of a carbene moiety from a precursor, such as a diazo compound, to an olefin. rsc.orgnih.govorganic-chemistry.org

Rhodium(II) complexes, for instance, are highly effective for the cyclopropanation of olefins with diazoacetates. organic-chemistry.org Cobalt(II)-porphyrin complexes have also proven to be effective catalysts for asymmetric olefin cyclopropanation with α-cyanodiazoacetates, accommodating a range of aromatic and aliphatic olefins. organic-chemistry.org Furthermore, biocatalytic approaches using engineered heme proteins have emerged as a powerful strategy for enantioselective cyclopropanation, avoiding the need for expensive and reactive chemical reagents. nsf.govnih.gov These enzymatic systems can produce chiral cyclopropanes that serve as versatile building blocks for further derivatization. nsf.govnih.gov

Below is a table summarizing various catalytic systems used in cyclopropanation.

Interactive Data Table: Catalytic Systems in Cyclopropanation

| Catalyst System | Substrate Type | Carbene Precursor | Key Features |

|---|---|---|---|

| Rhodium(II) Complexes | Alkenes, β,γ-unsaturated ketoesters | Diazoacetates, Sulfoxonium ylides | High efficiency, good yields, and excellent stereoselectivity. organic-chemistry.org |

| Cobalt(II)-Porphyrin Complexes | Aromatic and Aliphatic Olefins | α-Cyanodiazoacetates | High yields, high diastereo- and enantioselectivity under mild conditions. organic-chemistry.org |

| Copper-TolBINAP | 4-chloro-α,β-unsaturated esters | Grignard Reagents (via conjugate addition) | Good yields and high enantioselectivity for trans-substituted cyclopropanes. organic-chemistry.org |

| Titanium-TADDOLate | Allylic Alcohols | Bis(iodomethyl)zinc | Excellent yields and enantioselectivity for aryl-substituted allylic alcohols. organic-chemistry.org |

Cyclopropanation Reactions for Aminocyclopropane Formation

Diazo Compound-Mediated Cyclopropanation Protocols

Diazo compounds are versatile reagents and common carbene precursors for cyclopropanation reactions. nih.govresearchgate.net The reaction with an olefin can proceed through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate. wikipedia.org This intermediate then undergoes thermal or photochemical decomposition to eliminate nitrogen gas (N₂) and form the cyclopropane ring. wikipedia.org The thermal decomposition, sometimes catalyzed by potassium hydroxide (B78521) (KOH) and platinum, is known as the Kishner cyclopropane synthesis. wikipedia.org

The use of transition metal catalysts, particularly those based on copper and rhodium, with diazo compounds allows the reaction to proceed via a metal carbene intermediate. acs.orgnih.gov This pathway is highly efficient and offers significant control over the stereoselectivity of the cyclopropanation. duke.edu For example, rhodium(II)-catalyzed reactions of α-diazoesters with 2-azadienes can produce aminocyclopropanes bearing quaternary stereocenters in high yield and enantiomeric ratio. duke.edu These catalytic methods are often preferred as they can avoid the sometimes hazardous conditions required for the thermal decomposition of pyrazolines. wikipedia.org

The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes stereospecifically. tcichemicals.comresearchgate.netnih.gov The traditional protocol involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgwikipedia.org A key advantage of this reaction is its broad functional group tolerance and the preservation of the alkene's geometry in the cyclopropane product. researchgate.netwikipedia.org

Modern variations have been developed to improve reactivity, cost-effectiveness, and stereocontrol. wikipedia.org

The Furukawa Modification: This variant uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, which often increases the reactivity and is particularly effective for unfunctionalized alkenes. tcichemicals.comnih.govwikipedia.org

The Charette Modification: This involves the use of chiral additives to achieve enantioselective cyclopropanation of allylic alcohols. researchgate.net

Directed Cyclopropanation: A significant feature of the Simmons-Smith reaction is the ability of nearby functional groups containing heteroatoms, such as hydroxyl groups in allylic alcohols, to direct the carbenoid to one face of the double bond. researchgate.netmdpi.com This coordination between the zinc reagent and the directing group leads to a highly ordered transition state, resulting in excellent diastereoselectivity. mdpi.com This directed approach is a powerful tool for controlling stereochemistry in the synthesis of complex molecules. researchgate.netmdpi.com

Introducing the amine functionality onto a cyclopropane ring is a critical step in synthesizing cyclopropylamines. This can be achieved by transforming a carbonyl group already on the ring or by directly adding a nitrogen-containing group.

Reductive amination is a robust and widely used method for forming amines from carbonyl compounds. longdom.orgmasterorganicchemistry.comwikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comwikipedia.org For the synthesis of cyclopropylamines, this would typically involve the reaction of a cyclopropanecarboxaldehyde (B31225) or a cyclopropyl (B3062369) ketone with ammonia (B1221849) or a primary amine. longdom.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.com This method avoids the problem of over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com

Direct amination of cyclopropanes is a less common but powerful strategy. It often involves the ring-opening of highly activated or strained cyclopropanes. For instance, donor-acceptor cyclopropanes can undergo ring-opening reactions when attacked by nucleophiles, including amines. researchgate.netacs.org Photocatalytic methods have been developed for the oxo-amination of aryl cyclopropanes, where a radical cation intermediate is formed, followed by nucleophilic attack by an amine and subsequent ring-opening. acs.orgresearchgate.net These advanced methods can provide direct access to functionalized β-amino ketones from cyclopropane precursors. acs.org

An alternative to forming the cyclopropane ring on an external substrate is to use an intramolecular reaction where the starting material already contains the necessary components. These ring-closure tactics can be highly efficient for constructing the cyclopropylamine scaffold. chemrxiv.orgacs.org

One prominent example is the Kulinkovich reaction and its variations, which can be applied to amides and nitriles to generate cyclopropylamines. acs.orgrsc.org The reaction of nitriles with Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst, particularly with the addition of a strong Lewis acid like BF₃·OEt₂, provides a direct, one-step synthesis of primary cyclopropylamines. organic-chemistry.org Similarly, titanium-mediated intramolecular coupling of an olefin and an N,N-dimethylcarboxamide moiety in amino acid derivatives can produce novel bicyclic cyclopropylamines in good yields. acs.orgfigshare.com

Another strategy involves the trapping of a zinc homoenolate intermediate with an amine, followed by ring closure. This method has been used to synthesize trans-2-substituted-cyclopropylamines with high diastereoselectivity from readily available α-chloroaldehydes. chemrxiv.org Such intramolecular approaches are valuable for creating complex and substituted cyclopropylamine structures. chemrxiv.orgacs.org

Curtius Rearrangement as a Synthetic Pathway to Cyclopropylamine Derivatives

The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids into primary amines, including various cyclopropylamine derivatives. nih.govnih.govacs.org This reaction proceeds through the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate intermediate. nih.govnih.gov This isocyanate can then be hydrolyzed to yield the target amine, releasing carbon dioxide in the process. nih.govorganic-chemistry.org

The synthesis begins with a cyclopropanecarboxylic acid, which is first activated, typically by conversion to an acyl chloride or by using coupling agents. This activated acid then reacts with an azide source, such as sodium azide or diphenylphosphoryl azide (DPPA), to generate the corresponding cyclopropanecarbonyl azide. nih.gov Upon heating, this acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas to form a cyclopropyl isocyanate. nih.govorganic-chemistry.org A key advantage of this rearrangement is that it proceeds with complete retention of the stereochemistry of the migrating cyclopropyl group. nih.gov

The resulting cyclopropyl isocyanate is a versatile intermediate. It can be trapped with water to produce an unstable carbamic acid, which spontaneously decarboxylates to give the primary cyclopropylamine. organic-chemistry.org Alternatively, reacting the isocyanate with an alcohol, like tert-butanol, yields a stable Boc-protected amine, which can be isolated and later deprotected under acidic conditions to provide the amine hydrochloride salt. nih.gov The tolerance of the Curtius rearrangement to a wide array of functional groups makes it a valuable tool in medicinal chemistry and natural product synthesis. nih.govnih.gov

Table 1: General Steps of the Curtius Rearrangement for Cyclopropylamine Synthesis This table outlines the typical sequence for synthesizing a cyclopropylamine via the Curtius rearrangement.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Cyclopropanecarboxylic Acid | SOCl₂, (COCl)₂ or DPPA | Cyclopropanecarbonyl Azide | Formation of the acyl azide |

| 2 | Cyclopropanecarbonyl Azide | Heat (Δ) | Cyclopropyl Isocyanate | Rearrangement with N₂ loss |

| 3 | Cyclopropyl Isocyanate | H₂O, H⁺ or t-BuOH | Cyclopropylamine or Boc-protected amine | Hydrolysis or protection |

| 4 | Boc-protected amine | HCl | Cyclopropylamine Hydrochloride | Deprotection and salt formation |

Advances in Stereoselective and Regioselective Synthesis of 1-Substituted Cyclopropylamines

Asymmetric Synthetic Routes to Chiral 1-Aminocyclopropane Structures

The synthesis of enantiomerically pure chiral 1-aminocyclopropane derivatives is a significant area of research, driven by their importance in pharmaceutical development. nih.govresearchgate.net Asymmetric methodologies have been developed that allow for high levels of stereocontrol. One prominent strategy involves the conjugate addition of ylides to chiral Michael acceptors. For instance, the reaction of a phosphorus ylide with a diketopiperazine derived from an amino acid can create a spirocyclopropane structure with very high diastereoselectivity (>98% d.e.). nih.gov Subsequent hydrolysis and deprotection of this adduct provide access to enantiomerically pure 1-aminocyclopropane-1-carboxylic acids, which can be incorporated into novel peptides. nih.gov

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of a reaction. While not directly forming the amine, these methods create chiral cyclopropane rings that can be subsequently converted to the desired amine. The stereoselectivity of these reactions is crucial for producing a single enantiomer of the final product.

Phosphine-Catalyzed C(sp³)–H Amination for 1-Substituted Cyclopropanes

A modern and atom-economical approach to synthesizing 1-substituted cyclopropylamines involves the direct functionalization of a tertiary C(sp³)–H bond. acs.orgnih.gov A phosphine-catalyzed formal C(sp³)–H amination of activated cyclopropanes has been developed as a transition-metal-free method. acs.orgnih.gov This protocol demonstrates excellent regioselectivity, targeting the tertiary carbon of the cyclopropane ring. acs.org

The reaction is effective with a variety of nitrogen-based nucleophiles, including indoles, pyrroles, imidazoles, and phthalimide, serving as the aminating partners. acs.orgnih.gov This method is characterized by its mild reaction conditions and broad substrate scope. Furthermore, its utility has been highlighted in the late-stage modification of biologically active molecules and in formal syntheses of pharmaceutical inhibitors. acs.orgnih.gov

Exploitation of Metal Homoenolate Chemistry in Cyclopropylamine Construction

Metal homoenolates, which exhibit umpolung (reversed polarity) reactivity, have emerged as powerful intermediates for synthesizing functionalized cyclopropanes. thieme-connect.comacs.org Cyclopropanols are convenient and frequently used precursors for generating metal homoenolates. thieme-connect.comacs.org In the presence of a zinc salt and a base, the cyclopropanol (B106826) ring opens to form a zinc homoenolate intermediate. acs.orgacs.org

While these intermediates have traditionally been used as β-carbon nucleophiles, recent studies have shown they can also react as electrophiles at the carbonyl carbon. thieme-connect.comacs.org When a zinc homoenolate is treated with a nucleophilic amine, the amine attacks the electrophilic carbonyl position. This is followed by an intramolecular ring-closure that furnishes the cyclopropylamine product. thieme-connect.comacs.org This method often proceeds with high diastereoselectivity, yielding valuable trans-cyclopropylamines. acs.orgacs.org This strategy has been successfully applied to the synthesis of GSK2879552, a lysine (B10760008) demethylase 1 inhibitor. acs.orgacs.org

Nickel-Catalyzed Cross-Coupling for Arylated Cyclopropylamines

Nickel-catalyzed cross-coupling reactions provide a direct and efficient pathway to N-arylated and 1-arylated cyclopropylamines, motifs commonly found in drug discovery. acs.orgnih.govresearchgate.net One approach involves a reductive cross-coupling between cyclopropylamine N-hydroxyphthalimide (NHP) esters and (hetero)aryl halides. acs.orgnih.govresearchgate.net This method uses a simple nickel precatalyst and proceeds under mild conditions, often at room temperature, with a high tolerance for various functional groups. acs.orgresearchgate.net The required NHP esters are readily prepared in a single step from commercially available carboxylic acids. acs.orgnih.gov

Another powerful nickel-catalyzed method is the C(sp²)–N cross-coupling of cyclopropylamine itself with a wide range of (hetero)aryl (pseudo)halides. researchgate.netfigshare.com By employing specialized bisphosphine ligands, such as CyPAd-DalPhos, these reactions can be performed at room temperature with high efficiency. researchgate.net This methodology has demonstrated an exceptionally broad scope, accommodating various heteroaryl chlorides, bromides, and pseudohalides, surpassing the reactivity of previously reported palladium or copper-based catalysts for this transformation. researchgate.netfigshare.com

Table 2: Comparison of Nickel-Catalyzed Arylation Methods This table summarizes two distinct nickel-catalyzed strategies for synthesizing arylated cyclopropylamines.

| Methodology | Cyclopropylamine Source | Aryl Source | Key Features | Reference |

|---|---|---|---|---|

| Reductive Cross-Coupling | Cyclopropylamine NHP Ester | (Hetero)aryl Halide | Forms 1-arylcyclopropylamines; mild conditions (0 °C or rt). | acs.orgnih.gov |

| C(sp²)–N Cross-Coupling | Cyclopropylamine or its salts | (Hetero)aryl (Pseudo)halide | Forms N-arylcyclopropylamines; broad scope at room temperature. | researchgate.netfigshare.com |

Diastereocontrol in the Synthesis of 2-Substituted Cyclopropylamines

Achieving high diastereocontrol in the synthesis of 2-substituted cyclopropylamines is a critical aspect of creating stereochemically defined molecules. The stereochemical outcome is often determined during the formation of the cyclopropane ring itself. For example, in the synthesis of cyclopropylamines from cyclopropanols using zinc homoenolate chemistry, the intramolecular ring-closure step can proceed with high diastereoselectivity to give the kinetic trans-cyclopropylamine product. thieme-connect.com

In other synthetic sequences, diastereocontrol can be achieved through the careful selection of reagents and reaction conditions. For instance, in cycloaddition reactions, the use of chiral auxiliaries or catalysts can favor the formation of one diastereomer over another. The relative orientation of substituents on the cyclopropane ring is established during the key bond-forming step, and this stereochemistry is carried through subsequent transformations to the final amine product.

Investigation of Stereoisomerization in Cyclopropylamine Synthetic Pathways

The control of stereochemistry is a critical aspect of synthesizing functionalized cyclopropylamines, as the biological activity of these compounds can be highly dependent on their stereoisomeric form. Research in this area focuses on diastereoselective and enantioselective methods to control the spatial arrangement of substituents on the cyclopropane ring.

One key area of investigation is the stereoisomerization that can occur during or after the formation of the cyclopropane ring. For instance, in the synthesis of trans-2-substituted-cyclopropylamines, it has been observed that cis/trans-isomerization can be promoted by the presence of zinc halide salts. This isomerization can be suppressed by the addition of a polar aprotic co-solvent, indicating that the reaction conditions play a crucial role in determining the final diastereomeric ratio.

Various synthetic strategies have been developed to achieve high levels of stereocontrol. These include:

Catalytic Asymmetric Cyclopropanation: The use of chiral catalysts in cyclopropanation reactions is a powerful tool for establishing stereocenters with high enantioselectivity. Different catalytic systems, often involving transition metals like rhodium, copper, and palladium, have been employed to this end. The choice of catalyst and ligand is critical in directing the stereochemical outcome of the reaction.

Substrate-Controlled Diastereoselective Synthesis: The existing stereochemistry in a substrate can be used to direct the formation of new stereocenters. This approach is often used in the synthesis of complex molecules where a chiral starting material guides the stereoselective formation of the cyclopropane ring.

Resolution of Racemic Mixtures: In cases where a stereoselective synthesis is not feasible, racemic mixtures of cyclopropylamines can be separated into their constituent enantiomers through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The following table summarizes selected research findings on the stereoselective synthesis of functionalized cyclopropylamines, highlighting the diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) achieved.

| Catalyst/Method | Substrate | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Zinc Halide Salts | α-Chloroaldehydes and Amines | trans-2-Substituted-cyclopropylamines | Variable (cis/trans isomerization observed) | N/A |

| Chiral Rhodium Catalyst | Alkenes and Diazo Compounds | Functionalized Cyclopropylamines | High | High |

| Chiral Copper Catalyst | Alkenes and Diazo Compounds | Functionalized Cyclopropylamines | High | High |

Principles of Sustainable Synthesis in Cyclopropylamine Chemistry

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of cyclopropylamines to minimize environmental impact and enhance efficiency. These principles guide the development of new synthetic methodologies that are safer, more resource-efficient, and produce less waste.

Key sustainable approaches in cyclopropylamine synthesis include:

Use of Biocatalysts: Enzymes are highly selective and efficient catalysts that can operate under mild reaction conditions. The use of biocatalysts, such as amine dehydrogenases, in the synthesis of chiral amines is a promising green alternative to traditional chemical methods.

Renewable Starting Materials: The development of synthetic routes that utilize renewable feedstocks instead of petroleum-based starting materials is a central goal of sustainable chemistry. Research is ongoing to identify and convert biomass-derived molecules into valuable chemical intermediates for cyclopropylamine synthesis.

Continuous-Flow Microreaction Systems: Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The use of microreactors can lead to higher yields, shorter reaction times, and reduced solvent consumption in the synthesis of cyclopropylamines.

Atom Economy: Synthetic methods with high atom economy are designed to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing the generation of waste.

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a crucial aspect of sustainable synthesis. This includes the use of water, supercritical fluids, or biodegradable solvents.

The following table outlines some of the key principles of sustainable synthesis and their application in the context of cyclopropylamine chemistry.

| Sustainable Principle | Application in Cyclopropylamine Synthesis | Benefits |

| Biocatalysis | Use of enzymes (e.g., amine dehydrogenases) for asymmetric synthesis. | High selectivity, mild reaction conditions, reduced waste. |

| Renewable Feedstocks | Exploration of biomass-derived starting materials. | Reduced reliance on fossil fuels, lower carbon footprint. |

| Flow Chemistry | Implementation of continuous-flow microreaction systems. | Improved efficiency, enhanced safety, reduced solvent usage. |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the product. | Minimization of waste generation. |

| Safer Solvents/Reagents | Utilizing environmentally benign solvents and less hazardous reagents. | Reduced environmental impact and improved worker safety. |

Research Applications in Medicinal Chemistry and Chemical Biology: Structural Scaffolds and Mechanistic Probes

Cyclopropylamine (B47189) Derivatives as Strategic Molecular Scaffolds in Drug Discovery and Chemical Probe Development

The cyclopropyl (B3062369) ring is a recurring motif in a multitude of natural products and synthetic molecules, including a number of clinically approved drugs. nih.gov Its presence in a molecule can significantly influence its pharmacological profile by enhancing potency, improving metabolic stability, and reducing off-target effects. acs.orgresearchgate.net These beneficial attributes have made cyclopropylamine derivatives a focal point in the design and development of new chemical entities for various therapeutic areas. nih.gov

The cyclopropylamine scaffold can be considered a privileged structure due to its frequent appearance in bioactive compounds. nih.gov The key features that contribute to its utility in scaffold design include:

Conformational Rigidity: The three-membered ring of cyclopropane (B1198618) is highly strained and rigid, which can help to lock a molecule into a specific conformation that is favorable for binding to a biological target. This pre-organization can lead to an entropic advantage in binding affinity. acs.orgresearchgate.net

Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation. acs.orgresearchgate.net This can lead to improved metabolic stability and a longer duration of action for drugs containing this moiety.

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgresearchgate.net

The strategic incorporation of the cyclopropylamine scaffold into drug candidates is a testament to its ability to impart desirable pharmacological properties. A chemoenzymatic strategy has been developed for the stereoselective synthesis and diversification of cyclopropyl ketones, which serve as versatile building blocks for creating libraries of structurally diverse cyclopropane-containing scaffolds for medicinal chemistry applications. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isofunctional molecular structures with significantly different molecular backbones. nih.govbhsai.orguniroma1.it This technique is employed to discover novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. tandfonline.combhsai.org The process of scaffold hopping can be categorized into several approaches, including heterocycle replacements, ring opening or closure, and topology-based hopping. nih.gov

The cyclopropylamine scaffold can be both a starting point and a result of scaffold hopping exercises. For instance, a known active compound with a flexible aliphatic amine could be "hopped" to a more rigid cyclopropylamine-containing analogue to improve its binding affinity. Conversely, a complex natural product containing a cyclopropylamine moiety could be simplified through scaffold hopping to a more synthetically accessible core while retaining its biological activity.

Table 1: Comparison of Scaffold Hopping Approaches

| Scaffold Hopping Approach | Description | Potential Application with Cyclopropylamine Scaffolds |

| Heterocycle Replacements | Replacing a heterocyclic ring system with another while maintaining key binding interactions. | A cyclopropylamine-containing side chain could be appended to different heterocyclic cores to explore new chemical space. |

| Ring Opening or Closure | Modifying the core ring structure by either breaking a ring or forming a new one. nih.gov | A larger ring system could be contracted to a cyclopropane, or a cyclopropyl ring could be opened to generate a linear scaffold with different conformational properties. |

| Peptidomimetics | Replacing a peptide backbone with a non-peptidic scaffold to improve oral bioavailability and metabolic stability. | The rigid cyclopropylamine structure can be used to mimic the turn of a peptide and to constrain the conformation of side chains. |

| Topology-based Hopping | Identifying scaffolds that present functional groups in a similar 3D arrangement to the original active compound. | A cyclopropylamine scaffold could be identified as a topological equivalent to a different, less desirable scaffold in a virtual screening campaign. |

Scaffold-focused generative models can be used to create large, diverse libraries of compounds that all contain a specific core structure, such as cyclopropylamine. mdpi.com For example, a recurrent neural network (RNN) using long short-term memory (LSTM) units can be trained on a set of drug-like molecules to create a general model (g-DeepMGM). nih.gov This model can then be fine-tuned on a smaller set of molecules containing the desired scaffold to generate a scaffold-focused library. nih.govmdpi.com This approach allows for the exploration of new chemical space around a privileged scaffold, increasing the probability of identifying novel and potent drug candidates. mdpi.com

Another approach is the use of 3D generative modeling, which designs molecules directly within the spatial constraints of a target protein's binding pocket. nih.gov This method can be used to generate novel scaffolds that are predicted to have a high binding affinity for the target of interest.

Mechanistic Studies of Enzyme Inhibition by Cyclopropylamine Derivatives

Cyclopropylamine derivatives are not only valuable as structural scaffolds but also as mechanistic probes to study enzyme function and inhibition. frontiersin.org Their unique reactivity, particularly the strain-release-driven ring opening of the cyclopropyl group, makes them effective mechanism-based inhibitors for a variety of enzymes. frontiersin.orgnih.govnih.gov

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. mdpi.com The inactivation of CYP450 enzymes by certain drugs can lead to drug-drug interactions and toxicity. Cyclopropylamines are well-known mechanism-based inactivators of CYP450 enzymes. frontiersin.orgnih.govacs.org

The inactivation process is generally believed to involve the metabolic activation of the cyclopropylamine by the CYP450 enzyme, leading to the formation of a reactive intermediate that covalently modifies the enzyme, thereby causing irreversible inhibition. nih.govresearchgate.net The mechanism of inactivation has been attributed to an initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring. nih.gov This ring-opening generates a highly reactive carbon-centered radical that can then covalently bind to the enzyme's active site. nih.gov

However, it has also been reported that some cyclopropylamine derivatives can inactivate CYP450 enzymes through the formation of metabolic intermediate complexes (MICs). nih.gov In this mechanism, a metabolite of the cyclopropylamine, such as a nitroso compound, coordinates tightly to the heme iron of the enzyme, preventing its turnover. nih.gov

The initial activation of the cyclopropylamine by the CYP450 enzyme is a critical step in the inactivation process. Two primary mechanisms have been proposed for this activation: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.gov

Single Electron Transfer (SET): In the SET pathway, an electron is transferred from the nitrogen atom of the cyclopropylamine to the activated heme-oxygen species of the CYP450 enzyme, forming an aminium radical cation. nih.gov This radical cation can then undergo rapid ring-opening to generate a carbon-centered radical, which ultimately leads to enzyme inactivation. nih.gov

Hydrogen Atom Transfer (HAT): In the HAT pathway, a hydrogen atom is abstracted from the N-H bond of the cyclopropylamine by the heme-oxygen species, forming an amino radical. nih.gov This radical can then initiate the ring-opening and subsequent inactivation of the enzyme.

Recent density functional theory (DFT) calculations on the inactivation of CYP450 by N-benzyl-N-cyclopropylamine have suggested that the SET mechanism has a high energy barrier. frontiersin.orgnih.govnih.gov Instead, a proton-coupled electron transfer (PCET) mechanism is proposed to be more favorable. frontiersin.orgnih.govnih.gov In this PCET mechanism, the process is initiated by a hydrogen-abstraction from the nitrogen atom. nih.gov The distinction between these pathways is crucial for understanding the precise molecular events that lead to enzyme inactivation and for designing safer drugs with a lower potential for CYP450 inhibition. chemistryviews.org

Table 2: Proposed Mechanisms of CYP450 Inactivation by Cyclopropylamines

| Mechanism | Initial Step | Key Intermediate | Outcome |

| Single Electron Transfer (SET) | Transfer of an electron from the nitrogen atom to the activated heme-oxygen species. nih.gov | Aminium radical cation. nih.gov | Ring-opening to form a carbon-centered radical, leading to covalent modification of the enzyme. nih.gov |

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from the N-H bond by the heme-oxygen species. nih.gov | Amino radical. nih.gov | Ring-opening and subsequent enzyme inactivation. |

| Proton-Coupled Electron Transfer (PCET) | Hydrogen-abstraction from the nitrogen atom. frontiersin.orgnih.govnih.gov | Amino radical. nih.gov | Considered more energetically favorable in some cases than the SET pathway. frontiersin.orgnih.govnih.gov |

| Metabolic Intermediate Complex (MIC) Formation | Metabolism of the cyclopropylamine to a species that can coordinate with the heme iron. nih.gov | Nitroso metabolite coordinated to the heme iron. nih.gov | Non-covalent, but tight, binding that inhibits enzyme turnover. nih.gov |

Cytochrome P450 Enzyme Inactivation Mechanisms

Formation of Covalent Enzyme-Inhibitor Adducts

The cyclopropylamine moiety, a key feature of 1-methoxycyclopropan-1-amine hydrochloride and its analogs, is a well-established "warhead" for mechanism-based inhibitors. These inhibitors, also known as suicide inhibitors, are designed to be chemically inert until they are processed by the target enzyme's catalytic machinery. nih.gov This enzymatic processing unmasks a highly reactive species that then forms a stable covalent bond with the enzyme, leading to irreversible inactivation. nih.govnih.gov

For enzymes that are flavin adenine dinucleotide (FAD)-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), inhibitors containing the cyclopropylamine scaffold operate through a characteristic mechanism. acs.orgnih.govnih.gov The process begins with the enzyme oxidizing the inhibitor's amine group. This oxidation facilitates the opening of the strained cyclopropyl ring, which is believed to generate a radical intermediate. nih.gov This reactive intermediate then rapidly attacks the FAD cofactor, forming a stable, covalent enzyme-inhibitor adduct. acs.orgnih.govacs.org This covalent modification permanently alters the cofactor, rendering the enzyme catalytically inactive. nih.govnih.govacs.org The formation of these adducts can be monitored by changes in the enzyme's absorption spectrum, often showing a bleaching of the flavin's characteristic absorbance around 450 nm and the appearance of new absorbance peaks at different wavelengths. nih.govnih.gov

Monoamine Oxidase (MAO) Inhibition: Structural Requirements and Selectivity

The cyclopropylamine scaffold is a cornerstone in the design of MAO inhibitors. nih.gov These FAD-dependent enzymes are crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. researchgate.netnih.gov Derivatives of 1-methoxycyclopropan-1-amine, particularly those with specific stereochemistry and substitutions, have been investigated as potent and selective MAO inhibitors. nih.gov

Structure-activity relationship (SAR) studies on cyclopropylamine derivatives have revealed key features that govern their potency and selectivity for the two major MAO isoforms, MAO-A and MAO-B. For a series of cis-2-alkoxycyclopropylamine compounds, research has demonstrated a strong preference for MAO-B inhibition. nih.gov

Initial reversible inhibition studies showed that these compounds generally possess high IC50 values against MAO-A but exhibit sub-micromolar activity against MAO-B. nih.gov However, upon pre-incubation with the enzyme, these compounds act as irreversible inhibitors of both isoforms, consistent with a mechanism-based inactivation pathway. The SAR data indicates that the nature of the substituent on the amine nitrogen is critical. For instance, a benzyl group (N-benzyl) significantly enhances inhibitory potency for MAO-B. The most effective inhibitor identified in one study was cis-N-benzyl-2-methoxycyclopropylamine, which displayed an IC50 of 5 nM for MAO-B and 170 nM for MAO-A after a 30-minute pre-incubation, making it over 20 times more effective than the classical MAO inhibitor, tranylcypromine. nih.gov

| Compound | Substituent on Amine | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|---|

| cis-N-benzyl-2-methoxycyclopropylamine | Benzyl | 170 | 5 | 34 |

| Tranylcypromine (Reference) | - | - | >100 (approx.) | - |

Stereochemistry plays a pivotal role in the inhibitory activity of cyclopropylamine derivatives. The relative orientation of the substituents on the cyclopropane ring dictates the molecule's ability to fit within the active site of the enzyme. Studies focusing on compounds with the less common cis relationship between the amine and the 2-position alkoxy group have demonstrated potent, MAO-B selective irreversible inhibition. nih.gov While computational docking experiments did not show a significant difference in apparent affinity between enantiomers, the kinetic parameters of the racemic mixtures confirmed their efficacy. nih.gov The specific cis configuration allows for an optimal presentation of the cyclopropylamine warhead to the FAD cofactor within the MAO active site, facilitating the inactivation chemistry. This highlights that precise stereochemical control is a crucial element in designing isoform-selective MAO inhibitors based on this scaffold. nih.gov

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitors: Design and Mechanism of Action

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is another FAD-dependent amine oxidase that has emerged as a significant therapeutic target, particularly in oncology. nih.govnih.gov Given the structural and mechanistic homology between LSD1 and MAO enzymes, many MAO inhibitors based on the cyclopropylamine scaffold, such as tranylcypromine (trans-2-phenylcyclopropylamine), were subsequently identified as inhibitors of LSD1. acs.orgnih.govnih.gov This has spurred extensive research into designing novel cyclopropylamine derivatives with high potency and selectivity for LSD1. nih.govnih.govacs.org Interestingly, some specific modifications, such as the cis-2-methoxy substitution pattern explored for MAO inhibition, resulted in a loss of activity against LSD1, indicating that subtle structural changes can be exploited to achieve selectivity between these related enzymes. nih.gov

The development of potent and selective LSD1 inhibitors has been heavily guided by structure-based design and computational methods. nih.govnih.govmdpi.com X-ray crystal structures of LSD1 in complex with cyclopropylamine-based inhibitors have provided invaluable insights into the molecular interactions within the active site. acs.orgacs.org These structures reveal that after forming a covalent adduct with the FAD cofactor, the inhibitor's scaffold is positioned within a hydrophobic pocket. acs.org

Computational techniques like molecular docking and 3D-QSAR models have been instrumental in elucidating these interactions and predicting the activity of new analogs. nih.govnih.govmdpi.com For example, structural analysis shows that the phenyl ring of the FAD-tranylcypromine adduct is stabilized by interactions with surrounding hydrophobic residues such as Val333, Phe538, Tyr761, and Ala809. acs.orgacs.org This understanding allows for the rational design of new derivatives with substitutions on the phenyl ring intended to more fully engage these residues, thereby increasing binding affinity and inhibitory potency. acs.orgacs.org This structure-guided approach has led to the discovery of highly potent inhibitors, such as styrenylcyclopropane derivatives, that were optimized for biochemical and cellular activity. nih.govnih.gov

| Inhibitor | KI (μM) | kinact (s-1) | kinact/KI (M-1s-1) | Reference |

|---|---|---|---|---|

| trans-2-phenylcyclopropylamine (Tranylcypromine) | 242 | 0.0106 | 43.8 | acs.org |

| Compound S2101 (A derivative) | - | - | 4560 | acs.orgresearchgate.net |

The inactivation of LSD1 by cyclopropylamine-based inhibitors is a mechanism-based, irreversible process that mirrors the inhibition of MAO. nih.govacs.org The catalytic cycle of LSD1, which involves the oxidation of a methylated lysine substrate, is exploited by the inhibitor. nih.gov The inhibitor binds to the active site, where the FAD cofactor initiates a single-electron transfer from the inhibitor's amine. acs.org

This oxidation event triggers the homolytic cleavage and opening of the cyclopropyl ring, generating a reactive radical intermediate. nih.gov This intermediate then covalently attacks the FAD cofactor, typically at the N5 or C4a position of the flavin ring system. nih.govacs.org Mass spectrometry and X-ray crystallography have confirmed the formation of this covalent FAD-inhibitor adduct. acs.orgnih.govacs.org This modification permanently blocks the enzyme's ability to bind and demethylate its histone substrates, leading to potent and durable inhibition of its biological function. nih.govnih.gov More recent studies on next-generation inhibitors have further clarified this mechanism, demonstrating that the initial covalent adduct can undergo a subsequent Grob fragmentation, which underlies the specific action and potential resistance mechanisms for these advanced compounds. broadinstitute.org

Target Identification and Mechanism of Action Elucidation in Small Molecule Research

While specific target identification studies for this compound are not extensively documented in publicly available literature, the broader class of cyclopropylamines has been instrumental in elucidating the mechanisms of action of various small molecules. The rigid cyclopropane ring serves as a valuable structural motif that can help in designing specific probes for target identification.

The mechanism of action of drugs containing a cyclopropylamine moiety can be complex and is an active area of research. For instance, some studies have focused on the metabolic activation of cyclopropylamines by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. Understanding these pathways is crucial for predicting potential toxicities and for designing safer therapeutic agents. The metabolism of cyclopropylamine-containing compounds can involve ring-opening reactions, which may be a key step in their biological activity or, in some cases, their toxicity profile.

Table 1: Research Focus on Cyclopropylamine-Containing Molecules

| Research Area | Focus | Key Findings |

| Target Identification | Use of cyclopropylamine scaffolds as probes | The conformational rigidity of the cyclopropane ring can aid in designing molecules with high specificity for their biological targets. |

| Mechanism of Action | Elucidation of metabolic pathways | Cyclopropylamine moieties can be metabolized by enzymes like cytochrome P450, potentially forming reactive species that contribute to the molecule's overall biological effect. |

| Drug Design | Incorporation of cyclopropylamines into drug candidates | The unique stereoelectronic properties of the cyclopropane ring can enhance binding affinity and modulate pharmacokinetic properties. |

This compound and Analogues as Key Synthetic Building Blocks for Complex Molecules

The strained three-membered ring of this compound and its analogues makes them versatile intermediates for the synthesis of a wide range of complex organic molecules. Their utility stems from the ability to introduce conformational rigidity and unique three-dimensional structures into target compounds.

Synthesis of Conformationally Restricted Amino Acids and Peptidomimetics

The incorporation of cyclopropane rings into amino acids and peptides is a well-established strategy for creating conformationally restricted analogues of natural peptides. nih.gov These modified biomolecules, often termed peptidomimetics, can exhibit enhanced metabolic stability, improved receptor selectivity, and controlled secondary structures. nih.gov this compound serves as a valuable precursor for the synthesis of novel cyclopropane-containing amino acids.

The general synthetic approach involves the use of the cyclopropylamine moiety as a scaffold to which other functional groups can be added. For example, derivatives of 1-aminocyclopropanecarboxylic acid have garnered significant attention due to their high physiological activity as plant growth regulators and their use as conformationally rigid analogues of natural amino acids in peptidomimetics. researchgate.net The synthesis of such compounds can be achieved through various methods, including the Kulinkovich cyclopropanation of amides and Michael-initiated ring-closure reactions. researchgate.netrsc.org

Table 2: Examples of Conformationally Restricted Amino Acids Derived from Cyclopropylamines

| Compound | Synthetic Precursor | Key Feature | Application |

| Cyclopropylglycine derivatives | Cyclopropylamine analogues | Rigid cyclopropane backbone | Peptidomimetics, enzyme inhibitors |

| 2-Carboxycyclopropylglycines | Cyclopropylamine derivatives | Conformationally rigid glutamic acid analogue | Neurological research |

| 3,4-Methanoprolines | Cyclopropylamine building blocks | Constrained proline analogue | Peptide secondary structure control |

Applications in the Construction of Heterocyclic and Polycyclic Systems

The unique reactivity of the cyclopropylamine moiety makes it a useful building block for the construction of various heterocyclic and polycyclic systems, which are prevalent in medicinal chemistry. nih.gov Ring-expansion reactions of activated cyclopropanes provide a powerful method for synthesizing five-membered heterocyclic rings. nih.gov For instance, cyclopropyl amides can undergo ring-expansion to yield N-substituted pyrrolidin-2-ones. nih.gov

Furthermore, cyclopropylamines can be utilized in diversity-oriented synthesis to generate libraries of complex molecules. frontiersin.org The presence of both a nucleophilic amine and a reactive cyclopropane ring allows for a variety of chemical transformations, leading to a wide range of molecular scaffolds. This approach is particularly valuable in drug discovery for exploring novel chemical space.

Role in the Development of Agrochemicals and Advanced Materials

The applications of cyclopropylamine derivatives extend beyond pharmaceuticals into the realms of agrochemicals and materials science. In agriculture, compounds containing the cyclopropylamine motif have been developed as herbicides, fungicides, and insecticides. The introduction of the cyclopropane ring can enhance the biological activity and stability of these agrochemicals. For example, cyromazine, an ectoparasiticide, is synthesized using cyclopropylamine as a key intermediate. google.com

In the field of advanced materials, cyclopropylamines are employed in the synthesis of specialty polymers. The rigid and strained nature of the cyclopropane ring can impart unique mechanical and thermal properties to polymers. Research has been conducted on the synthesis of polymers containing cyclopropane groups, with studies showing that the degree of cyclopropanation can significantly alter the polymer's properties, such as its glass transition temperature and thermal stability. researchgate.net Furthermore, cyclopropylamine-based plasma polymers have been developed for surface modification of materials to improve their biocompatibility. mdpi.com

Concluding Remarks and Future Research Perspectives

Synthesis and Reactivity: Unresolved Challenges and Novel Methodologies

The synthesis of 1,1-disubstituted cyclopropylamines, particularly those bearing a heteroatom substituent like a methoxy (B1213986) group, remains a significant challenge in organic synthesis. nih.gov Traditional methods for the synthesis of cyclopropylamines often face limitations when applied to these more complex targets. acs.org Key unresolved challenges include the development of stereoselective synthetic routes to access enantiomerically pure forms of these compounds. The presence of a quaternary stereocenter at the C1 position of the cyclopropane (B1198618) ring makes asymmetric synthesis particularly demanding. nih.gov

Future research in this area should focus on the development of novel catalytic methodologies. For instance, asymmetric transition-metal-catalyzed cyclopropanation reactions could offer a direct route to chiral 1-methoxycyclopropanecarboxylates, which could then be converted to the desired amine. researchgate.net Furthermore, the exploration of enzymatic or chemoenzymatic approaches could provide highly selective and environmentally benign synthetic pathways. nih.gov

In terms of reactivity, the interplay between the electron-donating methoxy group and the amine functionality on the strained cyclopropane ring warrants deeper investigation. The unique electronic properties of the cyclopropyl (B3062369) group, which can exhibit both sigma-donor and pi-acceptor characteristics, are further modulated by these substituents. acs.org Unraveling the subtleties of this electronic interplay will be crucial for predicting and controlling the reactivity of 1-methoxycyclopropan-1-amine in various chemical transformations. Novel methodologies that leverage this unique reactivity, such as in ring-opening reactions or as building blocks in the synthesis of more complex molecules, represent a fertile ground for future exploration. researchgate.net

Advanced Computational and Spectroscopic Characterization

A thorough understanding of the structural and electronic properties of 1-methoxycyclopropan-1-amine hydrochloride is essential for its rational application. While standard spectroscopic techniques provide a basic characterization, a more in-depth analysis using advanced computational and spectroscopic methods is warranted.

Table 1: Representative Spectroscopic Data for 1-Substituted Cyclopropylamines

| Technique | Key Features |

|---|---|

| ¹H NMR | Complex splitting patterns for cyclopropyl protons, chemical shifts influenced by substituents. |

| ¹³C NMR | Characteristic upfield shifts for cyclopropyl carbons due to ring strain. |

| IR | N-H stretching frequencies for the amine, C-O stretching for the methoxy group. |

| Mass Spec | Molecular ion peak and characteristic fragmentation patterns. |

Note: This table presents expected data based on the general characteristics of cyclopropylamines and is for illustrative purposes.

Future research should employ high-level computational methods, such as density functional theory (DFT), to model the geometric and electronic structure of 1-methoxycyclopropan-1-amine. numberanalytics.com Such studies can provide insights into bond lengths, bond angles, and charge distribution, which are difficult to determine experimentally. acs.org Furthermore, computational modeling can be used to predict spectroscopic properties, aiding in the interpretation of experimental data. mdpi.com

Advanced spectroscopic techniques, such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC), would be invaluable for the unambiguous assignment of all proton and carbon signals. mdpi.com Solid-state NMR could also provide information about the crystal packing and intermolecular interactions in the hydrochloride salt. A detailed understanding of the conformational preferences of the methoxy and amino groups relative to the cyclopropane ring is another area where a combination of computational and advanced spectroscopic methods would be highly beneficial.

Expanding the Scope of Cyclopropylamine (B47189) Scaffolds in Chemical Biology

Cyclopropylamine is a recognized privileged scaffold in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. longdom.orglongdom.org The rigid, three-dimensional nature of the cyclopropane ring can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. hyphadiscovery.com The introduction of a methoxy group at the C1 position, as in 1-methoxycyclopropan-1-amine, offers a vector for further diversification and the potential to modulate physicochemical properties such as lipophilicity and metabolic stability. hyphadiscovery.com

Future research should focus on incorporating the 1-methoxycyclopropan-1-amine scaffold into novel bioactive molecules. nih.gov This could involve its use as a building block in the synthesis of new chemical entities targeting a wide range of diseases. nih.gov For example, the unique stereoelectronic properties of this scaffold could be exploited in the design of enzyme inhibitors or receptor modulators. longdom.org

Furthermore, the development of chemical biology tools based on this scaffold could enable the study of biological processes. For instance, photoaffinity probes or fluorescently labeled derivatives of 1-methoxycyclopropan-1-amine could be synthesized to identify and characterize its biological targets. The exploration of this scaffold in the context of peptide and peptidomimetic design is another promising avenue, where the constrained nature of the cyclopropane ring can be used to mimic or stabilize specific peptide conformations. researchgate.net

Interdisciplinary Research Opportunities

The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

In the field of materials science , the rigid and functionalized nature of this compound could be exploited in the design of novel polymers or crystalline materials. longdom.org The amine and methoxy groups provide handles for incorporation into larger supramolecular assemblies with defined architectures and properties. numberanalytics.com

From a toxicological and environmental chemistry perspective, understanding the metabolic fate and potential environmental impact of this and related compounds is crucial, especially if they find widespread application. hyphadiscovery.com This would involve collaborations with biochemists and environmental scientists to study their biotransformation pathways and persistence in various ecosystems.

In the realm of agrochemicals , cyclopropylamine derivatives have been utilized in the development of pesticides and herbicides. longdom.org The exploration of 1-methoxycyclopropan-1-amine in this context, in collaboration with agricultural scientists, could lead to the discovery of new crop protection agents with novel modes of action.

Finally, the continued development of synthetic methodologies for this and other complex cyclopropylamines will benefit from collaborations between organic chemists, computational chemists, and engineers to design more efficient and scalable synthetic processes. acs.org

Q & A

Q. What are the common synthetic routes for preparing 1-methoxycyclopropan-1-amine hydrochloride?

The synthesis typically involves cyclopropane ring formation followed by functionalization. Key steps include:

- Cyclopropylation : Reacting a precursor (e.g., allyl ethers) with diazo compounds under Rh or Cu catalysis to form the strained cyclopropane ring .

- Amination : Introducing the amine group via nucleophilic substitution or reductive amination. For example, methyl iodide may be used to introduce the methoxy group .

- Salt Formation : Treating the free amine with hydrochloric acid to yield the hydrochloride salt, ensuring high purity via recrystallization .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring and methoxy/amine functional groups. For example, cyclopropane protons show distinct coupling patterns (e.g., J = 4–8 Hz) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₅H₁₀ClNO⁺) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying strained cyclopropane geometry .

Q. What safety precautions are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of hydrochloride fumes .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption and degradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal, adhering to institutional guidelines for halogenated amines .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropane ring’s strain (~27 kcal/mol) increases reactivity:

- Ring-Opening Reactions : Under acidic conditions, the ring may open via electrophilic attack, forming linear intermediates. For example, HCl can protonate the amine, destabilizing the ring .

- Steric Effects : The methoxy group’s orientation affects nucleophile access. Computational studies (DFT) predict transition states where bulky substituents hinder SN2 mechanisms .

- Comparative Data : Contrast with non-cyclopropane analogs (e.g., 2-methoxyethylamine) shows 10–20x faster substitution rates for the cyclopropane derivative .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Variable Conditions : Yields may differ due to solvent polarity (e.g., acetonitrile vs. THF) or catalyst loading. For example, Rh-catalyzed cyclopropanation in acetonitrile achieves 75% yield vs. 60% in THF .

- Purity of Precursors : Trace moisture in amine precursors can reduce yields by 15–30%. Use Karl Fischer titration to ensure <0.1% water content .

- Validation : Reproduce reactions using standardized protocols (e.g., USP guidelines) and cross-validate with HPLC-MS to quantify byproducts .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

- Chiral Catalysts : Use Ru-BINAP complexes to induce asymmetry during cyclopropanation, achieving up to 90% enantiomeric excess (ee) .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, with mobile phases of hexane/isopropanol (95:5) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid improves ee to >99% in recrystallized batches .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like monoamine oxidases. The cyclopropane’s rigidity may enhance fit into hydrophobic pockets .

- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the amine group and aspartate residues in target proteins .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using Hammett σ constants .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Continuous Flow Reactors : Improve heat/mass transfer for cyclopropanation, reducing reaction time from 24h (batch) to 2h (flow) .

- Catalyst Recycling : Immobilize Rh catalysts on silica supports, achieving 5 recycles with <5% activity loss .

- In-Line Analytics : Use FTIR probes to monitor intermediate formation and adjust reagent stoichiometry in real time .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.